Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C10H14N2O5 and a molecular weight of 242.23 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate typically involves the reaction of ethyl 3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)thiophene-2-carboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)isoxazole-4-carboxylate is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.
Properties
IUPAC Name |
ethyl 5-amino-3-(2-ethoxy-2-oxoethyl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-3-15-7(13)5-6-8(9(11)17-12-6)10(14)16-4-2/h3-5,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSXFXIUJVDZID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=C1C(=O)OCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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